molecular formula C10H12N2O3 B14789755 2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid

2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid

Cat. No.: B14789755
M. Wt: 208.21 g/mol
InChI Key: ASRDHMNPBALYEF-UHFFFAOYSA-N
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Description

2,3-Dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid is a heterocyclic compound with a unique structure that combines elements of pyridine and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethylpyridine with an appropriate oxazine precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

2,3-Dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid
  • 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid
  • 3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid

Uniqueness

2,3-Dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid is unique due to its specific substitution pattern and the presence of both pyridine and oxazine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid

InChI

InChI=1S/C10H12N2O3/c1-5-6(2)15-8-3-7(10(13)14)4-11-9(8)12-5/h3-6H,1-2H3,(H,11,12)(H,13,14)

InChI Key

ASRDHMNPBALYEF-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC2=C(N1)N=CC(=C2)C(=O)O)C

Origin of Product

United States

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